molecular formula C29H52N6O9 B10784745 Pimelautida CAS No. 78512-63-7

Pimelautida

Cat. No.: B10784745
CAS No.: 78512-63-7
M. Wt: 628.8 g/mol
InChI Key: BGGBQBAMDUCKFN-ZGJBTBESSA-N
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Description

Pimelautide is an immunomodulating lipopeptide known for its ability to stimulate the immune system. It is composed of lauroyl-L-alanine-gamma-D-glutamic acid-LL-2,6-diaminopimelic acid amide-glycine. Pimelautide is active on macrophages, polymorphonuclear leukocytes, T-lymphocytes, and natural killer cells, enhancing delayed-type hypersensitivity reactions, antibody production, and resistance to bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pimelautide is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the lipopeptide chain. The key steps include:

    Coupling of lauroyl-L-alanine with gamma-D-glutamic acid: This step is typically carried out using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).

    Addition of LL-2,6-diaminopimelic acid amide: This step involves the use of similar coupling reagents to attach the diaminopimelic acid to the growing peptide chain.

    Final coupling with glycine: The last step in the synthesis is the addition of glycine to complete the lipopeptide structure.

Industrial Production Methods

Industrial production of pimelautide follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Pimelautide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of pimelautide with modified functional groups, which can have different biological activities .

Scientific Research Applications

Pimelautide has a wide range of scientific research applications, including:

Mechanism of Action

Pimelautide exerts its effects by stimulating the immune system. It activates macrophages, polymorphonuclear leukocytes, T-lymphocytes, and natural killer cells. The activation of these immune cells leads to enhanced delayed-type hypersensitivity reactions, increased antibody production, and improved resistance to bacterial infections. The molecular targets and pathways involved include the activation of immune cell receptors and signaling pathways that promote immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Pimelautide

Pimelautide is unique due to its specific combination of amino acids and lipid moieties, which confer its potent immunostimulant properties. Unlike other similar compounds, pimelautide has a well-defined structure that allows for targeted activation of immune cells, making it a valuable tool in immunological research and potential therapeutic applications .

Properties

CAS No.

78512-63-7

Molecular Formula

C29H52N6O9

Molecular Weight

628.8 g/mol

IUPAC Name

7-amino-6-[(2-aminoacetyl)amino]-2-[[(4R)-4-carboxy-4-[[(2S)-2-(dodecanoylamino)propanoyl]amino]butanoyl]amino]-7-oxoheptanoic acid

InChI

InChI=1S/C29H52N6O9/c1-3-4-5-6-7-8-9-10-11-15-23(36)32-19(2)27(40)35-22(29(43)44)16-17-24(37)34-21(28(41)42)14-12-13-20(26(31)39)33-25(38)18-30/h19-22H,3-18,30H2,1-2H3,(H2,31,39)(H,32,36)(H,33,38)(H,34,37)(H,35,40)(H,41,42)(H,43,44)/t19-,20?,21?,22+/m0/s1

InChI Key

BGGBQBAMDUCKFN-ZGJBTBESSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)NC(CCCC(C(=O)N)NC(=O)CN)C(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)N)NC(=O)CN)C(=O)O)C(=O)O

Origin of Product

United States

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